molecular formula C25H37N5 B593008 CAY10677

CAY10677

Cat. No.: B593008
M. Wt: 407.6 g/mol
InChI Key: HKAUEDVXIIXVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10677 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme is involved in the post-translational modification of proteins, specifically in the methylation of C-terminal prenylcysteine residues. The inhibition of Icmt by this compound has shown significant antiproliferative activity against various cancer cell lines, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10677 involves the functionalization of indoleaminesThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and maintaining stringent quality control measures to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: CAY10677 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino-pyrimidinyl and indole-methanamine moieties. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, potentially enhancing its biological activity or solubility .

Scientific Research Applications

CAY10677 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

This compound stands out due to its enhanced solubility, cell permeability, and potent antiproliferative activity, making it a valuable compound in cancer research and potential therapeutic development.

Properties

IUPAC Name

5-[3-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAUEDVXIIXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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